Halobetasolpropionat

Übersicht

Beschreibung

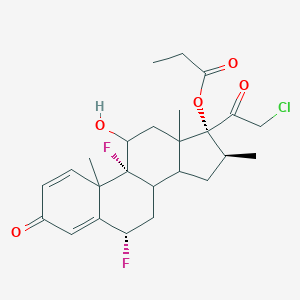

Halobetasol propionate is a highly potent synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. It is commonly applied topically to treat various skin conditions such as plaque psoriasis, eczema, and dermatitis . The chemical structure of halobetasol propionate is characterized by the presence of chlorine and fluorine atoms, which contribute to its high potency .

Wissenschaftliche Forschungsanwendungen

Halobetasol Propionat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Halobetasol Propionat übt seine Wirkung aus, indem es an Glukokortikoidrezeptoren in der Haut bindet. Diese Bindung hemmt die Freisetzung von proinflammatorischen Zytokinen und Mediatoren, wodurch Entzündungen und Juckreiz reduziert werden. Die Verbindung induziert auch die Produktion von Lipocortinen, die die Phospholipase A2 hemmen, wodurch die Synthese von Arachidonsäure und ihren Metaboliten reduziert wird .

Ähnliche Verbindungen:

Clobetasol Propionat: Ein weiteres hochwirksames Kortikosteroid, das bei ähnlichen dermatologischen Erkrankungen eingesetzt wird.

Diflorason Diacetat: Ein starkes Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.

Betamethason Dipropionat: Wird wegen seiner entzündungshemmenden und immunsuppressiven Wirkungen eingesetzt.

Einzigartigkeit: Halobetasol Propionat ist einzigartig aufgrund seiner hohen Wirksamkeit und spezifischer chemischer Modifikationen, wie z. B. das Vorhandensein von Chlor- und Fluoratomen, die seine Wirksamkeit und Stabilität verbessern .

Wirkmechanismus

Target of Action

Halobetasol propionate is a synthetic glucocorticoid . Its primary target is the glucocorticoid receptor (GR), which plays a crucial role in cellular signaling, immune function, and inflammation .

Mode of Action

Upon binding to the GR, halobetasol propionate activates the receptor . The activated GR can exert both genomic and non-genomic effects . Genomic effects include the upregulation of lipocortin synthesis, while non-genomic effects involve the suppression of pro-inflammatory cytokines .

Biochemical Pathways

The activation of GR by halobetasol propionate leads to the induction of phospholipase A2 inhibitory proteins, also known as lipocortins . These proteins inhibit the release of arachidonic acid, thereby suppressing the formation, release, and activity of endogenous chemical mediators of inflammation such as kinins, histamine, liposomal enzymes, and prostaglandins .

Pharmacokinetics

Percutaneous absorption of halobetasol propionate is dependent on several factors, including epidermal integrity, formulation, and the use of occlusive dressings . Less than 6% of a topically applied dose enters circulation within 96 hours . The compound is primarily metabolized in the liver and excreted in the urine .

Result of Action

The anti-inflammatory, antipruritic, and vasoconstrictive actions of halobetasol propionate result in the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It has been shown to be effective in the treatment of moderate-to-severe plaque psoriasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of halobetasol propionate. For instance, the formulation technology used in the development of a fixed-combination lotion containing halobetasol propionate allows for more uniform and efficient delivery of the active ingredients at lower doses than conventional monotherapy formulations .

Biochemische Analyse

Biochemical Properties

Halobetasol propionate interacts with glucocorticoid receptors in the cytoplasm of cells, forming a complex that translocates to the nucleus. This complex binds to DNA and modifies gene transcription, leading to changes in protein synthesis .

Cellular Effects

Halobetasol propionate has been shown to have significant effects on various types of cells, particularly those involved in immune responses and inflammation. It suppresses the immune response, reducing the production and release of inflammatory mediators . This leads to a decrease in inflammation and itching, which are common symptoms of conditions like psoriasis .

Molecular Mechanism

The molecular mechanism of halobetasol propionate involves its binding to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits the release of arachidonic acid, a precursor to inflammatory mediators, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

The effects of halobetasol propionate can change over time in laboratory settings. It has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, which can lead to changes in glucocorticoid levels over time

Dosage Effects in Animal Models

In animal models, the effects of halobetasol propionate can vary with different dosages . High doses can lead to adverse effects, including skin thinning and HPA axis suppression . More studies are needed to fully understand the dosage effects of halobetasol propionate in animal models.

Metabolic Pathways

Halobetasol propionate is primarily metabolized in the liver

Transport and Distribution

Halobetasol propionate is applied topically and can be absorbed through the skin into the bloodstream

Subcellular Localization

As a steroid hormone, halobetasol propionate is lipophilic and can diffuse across cell membranes. Once inside the cell, it binds to the glucocorticoid receptor in the cytoplasm. The receptor-drug complex then translocates to the nucleus, where it can influence gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of halobetasol propionate involves multiple steps, starting from the basic steroid structure. The process includes halogenation, fluorination, and esterification reactions. Key intermediates are often prepared through selective halogenation and fluorination of the steroid nucleus, followed by esterification with propionic acid .

Industrial Production Methods: Industrial production of halobetasol propionate typically employs high-performance liquid chromatography (HPLC) for purification and quality control. The process ensures the removal of impurities and the production of a highly pure compound suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Halobetasol Propionat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Ketonen und anderen oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können Ketone wieder zu Alkoholen umwandeln.

Substitution: Halogenatome in der Verbindung können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumiodid in Aceton können Halogensubstitutionsreaktionen erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von Halobetasol Propionat, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Clobetasol Propionate: Another highly potent corticosteroid used for similar dermatological conditions.

Diflorasone Diacetate: A potent corticosteroid with similar anti-inflammatory properties.

Betamethasone Dipropionate: Used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: Halobetasol propionate is unique due to its high potency and specific chemical modifications, such as the presence of chlorine and fluorine atoms, which enhance its efficacy and stability .

Eigenschaften

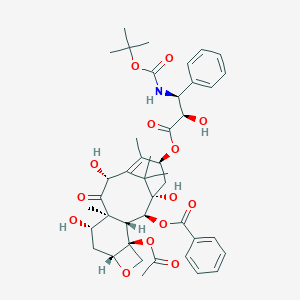

CAS-Nummer |

66852-54-8 |

|---|---|

Molekularformel |

C25H31ClF2O5 |

Molekulargewicht |

485.0 g/mol |

IUPAC-Name |

[(9R,10S,13S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

BDSYKGHYMJNPAB-KXBWIIEKSA-N |

Isomerische SMILES |

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |

Kanonische SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |

Key on ui other cas no. |

66852-54-8 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Löslichkeit |

7.57e-03 g/L |

Synonyme |

6 alpha-fluoroclobetasol 17-propionate 6-fluoroclobetasol 17-propionate CGP 14 458 CGP 14458 CGP-14458 halobetasol halobetasol propionate ulobetasol Ultravate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

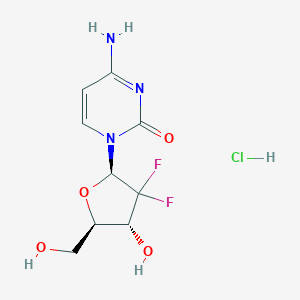

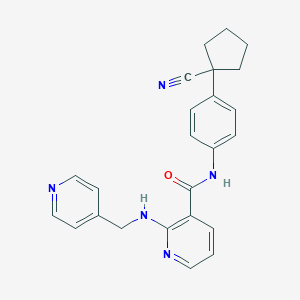

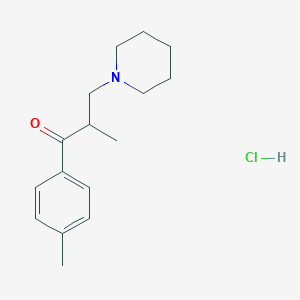

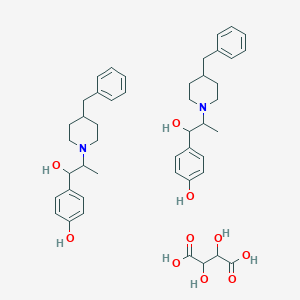

Feasible Synthetic Routes

Q1: How does halobetasol propionate exert its anti-inflammatory effects?

A: Halobetasol propionate is a potent synthetic corticosteroid. [] As such, it acts as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates into the nucleus and modulates gene expression, ultimately leading to the suppression of pro-inflammatory mediators like cytokines and chemokines. [, , ]

Q2: What is the rationale behind combining halobetasol propionate with tazarotene in treating psoriasis?

A: Halobetasol propionate, a potent corticosteroid, primarily targets inflammation, while tazarotene, a retinoid, focuses on epidermal proliferation and differentiation. Combining them in a single formulation potentially offers a synergistic therapeutic effect by addressing multiple pathogenic pathways involved in psoriasis. [, ] Clinical trials have indeed demonstrated superior efficacy of the combined halobetasol propionate/tazarotene lotion compared to the individual components or vehicle. [, , , , ]

Q3: Does halobetasol propionate and tazarotene lotion demonstrate a synergistic effect in treating psoriasis, and how is it assessed?

A: Research suggests that the combination of halobetasol propionate 0.01% and tazarotene 0.045% in a lotion formulation exhibits a synergistic effect in treating moderate-to-severe plaque psoriasis. This synergy was evaluated by comparing the efficacy of the combination therapy with the sum of the individual contributions of halobetasol propionate and tazarotene. The results showed a greater benefit from the combined therapy, indicating synergy. []

Q4: How does the combined halobetasol propionate/tazarotene lotion impact inflammatory markers in psoriatic lesions?

A: Studies show that the fixed-combination halobetasol propionate and tazarotene lotion effectively reduces TNF-α and IL-17A levels in psoriatic lesions. These cytokines play significant roles in the inflammatory cascade driving psoriasis. The reduction in these markers correlates with clinical improvement observed in treated plaques. []

Q5: What is the molecular formula and weight of halobetasol propionate?

A: The molecular formula of halobetasol propionate is C25H31ClO5F, and its molecular weight is 466.97 g/mol. []

Q6: What spectroscopic techniques are commonly employed to characterize halobetasol propionate?

A: Ultraviolet-visible (UV-Vis) spectrophotometry and high-performance liquid chromatography (HPLC) coupled with UV detection are frequently used for the quantification and characterization of halobetasol propionate. The UV-Vis spectrum typically shows a maximum absorbance (λ-max) around 240 nm. [, , , ]

Q7: Can halobetasol propionate be mixed with ammonium lactate for topical application in psoriasis?

A: Research indicates that halobetasol propionate is compatible with ammonium lactate. Studies analyzing the stability of halobetasol propionate mixed with ammonium lactate lotion showed no significant degradation of the active ingredient, suggesting the possibility of combining these agents for treating psoriasis. []

Q8: What is the stability profile of halobetasol propionate in topical formulations?

A: Halobetasol propionate exhibits good stability in various topical formulations. Studies investigating its stability under stress conditions like hydrolysis, oxidation, photolysis, and heat demonstrate its robustness. The development of stability-indicating analytical methods ensures accurate quantification even in the presence of degradation products. [, ]

Q9: How does the formulation of halobetasol propionate lotion differ from cream, and what are the advantages?

A: Halobetasol propionate lotion utilizes a polymeric matrix technology that allows for uniform distribution of optimally sized drug particles on the skin, enhancing drug delivery. This technology also contributes to better skin hydration. Compared to the cream formulation, the lotion provides a more rapid onset and a higher level of skin moisturization. []

Q10: Are there alternative drug delivery systems for halobetasol propionate beyond conventional topical formulations?

A: Researchers are exploring novel drug delivery systems, like solid lipid nanoparticles (SLNs), to enhance the therapeutic profile of halobetasol propionate. Studies show that incorporating halobetasol propionate into SLNs improves its skin targeting, potentially reducing systemic absorption and side effects. These SLN formulations demonstrate controlled drug release and improved accumulation in the skin, making them promising alternatives for topical delivery. []

Q11: What animal models are employed to study the efficacy of halobetasol propionate in inflammatory skin conditions?

A: Researchers commonly use the croton oil ear edema model in Wistar rats to investigate the anti-inflammatory activity of halobetasol propionate. This model involves inducing ear edema using croton oil, and the efficacy of halobetasol propionate is evaluated by its ability to reduce the inflammation. [, ]

Q12: What are the key findings from clinical trials evaluating the efficacy of halobetasol propionate 0.01% lotion in treating psoriasis?

A: Clinical trials have demonstrated the efficacy and safety of halobetasol propionate 0.01% lotion in treating moderate-to-severe plaque psoriasis. These trials showed that the lotion effectively reduces the severity of clinical signs like erythema, plaque elevation, and scaling, comparable to the higher concentration halobetasol propionate 0.05% cream. [, , , ]

Q13: Are there clinical trials investigating the long-term safety and efficacy of halobetasol propionate/tazarotene lotion in psoriasis management?

A: Yes, long-term open-label studies have been conducted to assess the safety and efficacy of halobetasol propionate 0.01%/tazarotene 0.045% lotion for up to a year. These studies demonstrated sustained efficacy and a favorable safety profile, supporting the use of this fixed-combination therapy for the long-term management of plaque psoriasis. [, ]

Q14: What is the clinical evidence supporting the use of halobetasol propionate/tazarotene lotion in treating scalp psoriasis?

A: Open-label pilot studies suggest the efficacy of the fixed-combination halobetasol propionate 0.01% and tazarotene 0.045% lotion in treating scalp psoriasis. The studies reported significant improvements in clinical measures, including the Investigator’s Global Assessment (IGA) and the Psoriasis Scalp Severity Index (PSSI), along with improved quality of life. []

Q15: What are the common adverse effects associated with halobetasol propionate use?

A: While generally well-tolerated, halobetasol propionate, especially in its higher potency formulations, might cause local skin reactions like irritation, burning, itching, dryness, or atrophy with prolonged use. []

Q16: Does the lower concentration of halobetasol propionate (0.01%) in the combination lotion translate to a better safety profile?

A: Clinical trials indicate that the fixed-combination halobetasol propionate 0.01%/tazarotene 0.045% lotion is well-tolerated. The lower halobetasol propionate concentration in this formulation might contribute to a reduced risk of local skin reactions compared to higher potency halobetasol propionate formulations or tazarotene monotherapy. [, , ]

Q17: What analytical methods are used to quantify halobetasol propionate and its impurities in pharmaceutical formulations?

A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying halobetasol propionate and its related impurities in pharmaceutical formulations. The method involves separating the drug and impurities on a chromatographic column and detecting them based on their UV absorbance properties. [, , ]

Q18: How is the quality of halobetasol propionate assured during manufacturing and distribution?

A: Stringent quality control measures are implemented throughout the manufacturing and distribution of halobetasol propionate formulations to ensure consistent quality, safety, and efficacy. These measures include raw material testing, in-process controls during manufacturing, and final product testing against established specifications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.